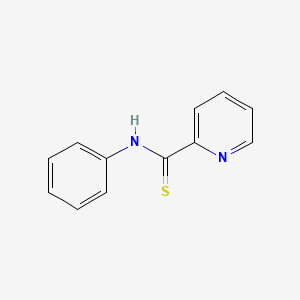![molecular formula C29H25N3O2S B11711630 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylbenzyl)sulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B11711630.png)
5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylbenzyl)sulfanyl]-N-phenylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-氰基-4-(4-甲氧基苯基)-2-甲基-6-[(2-甲基苄基)硫代]-N-苯基吡啶-3-甲酰胺是一种结构独特的复杂有机化合物,包含吡啶环、氰基和多种取代基。
准备方法
合成路线和反应条件
5-氰基-4-(4-甲氧基苯基)-2-甲基-6-[(2-甲基苄基)硫代]-N-苯基吡啶-3-甲酰胺的合成涉及多个步骤,包括吡啶环的形成和各种取代基的引入。常见的合成路线包括:
吡啶环的形成: 可以通过环化反应,利用适当的前体实现。
取代基的引入: 通过取代反应引入各种取代基,例如氰基、甲氧基苯基和甲基苄基硫代基。
最终偶联: 最后一步是在特定反应条件下,将吡啶衍生物与 N-苯基吡啶-3-甲酰胺偶联。
工业生产方法
该化合物的工业生产方法可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。可以采用连续流动合成和自动化合成平台等技术来提高效率和可扩展性。
化学反应分析
反应类型
5-氰基-4-(4-甲氧基苯基)-2-甲基-6-[(2-甲基苄基)硫代]-N-苯基吡啶-3-甲酰胺会发生各种化学反应,包括:
氧化: 该化合物可以发生氧化反应,形成氧化衍生物。
还原: 还原反应可以将氰基转化为其他官能团,例如胺。
取代: 该化合物可以参与取代反应,其中一个取代基被另一个取代基取代。
常见的试剂和条件
这些反应中使用的常见试剂包括氧化剂(例如,过氧化氢)、还原剂(例如,硼氢化钠)和各种催化剂来促进取代反应。反应条件,例如温度、溶剂和 pH 值,经过优化以实现所需的转化。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定反应条件和试剂。例如,氧化可能会产生氧化衍生物,而还原可以产生胺衍生物。
科学研究应用
5-氰基-4-(4-甲氧基苯基)-2-甲基-6-[(2-甲基苄基)硫代]-N-苯基吡啶-3-甲酰胺具有广泛的科学研究应用,包括:
化学: 该化合物用作有机合成中的构建单元,以创建更复杂的分子。
生物学: 它被研究用于其潜在的生物活性,包括抗菌和抗癌特性。
医药: 正在进行研究,探索它作为治疗各种疾病的治疗剂的潜力。
工业: 该化合物用于开发新材料和化学工艺。
作用机制
5-氰基-4-(4-甲氧基苯基)-2-甲基-6-[(2-甲基苄基)硫代]-N-苯基吡啶-3-甲酰胺的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,调节其活性,并导致各种生物效应。需要进行详细的研究以阐明所涉及的确切分子靶标和途径。
相似化合物的比较
类似化合物
类似的化合物包括具有氰基和甲氧基苯基基团的其他吡啶衍生物。示例包括:
独特性
5-氰基-4-(4-甲氧基苯基)-2-甲基-6-[(2-甲基苄基)硫代]-N-苯基吡啶-3-甲酰胺的独特性在于其取代基的特定组合及其在各个领域的潜在应用。它的结构允许多种化学反应性和生物活性,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C29H25N3O2S |
|---|---|
分子量 |
479.6 g/mol |
IUPAC 名称 |
5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylphenyl)methylsulfanyl]-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C29H25N3O2S/c1-19-9-7-8-10-22(19)18-35-29-25(17-30)27(21-13-15-24(34-3)16-14-21)26(20(2)31-29)28(33)32-23-11-5-4-6-12-23/h4-16H,18H2,1-3H3,(H,32,33) |
InChI 键 |
PQORIDPXPUINID-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CSC2=NC(=C(C(=C2C#N)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-[({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11711568.png)
![N-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11711572.png)
![N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-[3-(dimethylamino)propylamino]-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11711574.png)

![3-ethyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B11711589.png)


![3-[(2E)-2-(5-bromo-2,3-dimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11711598.png)
![3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-bromo-4-phenylquinolin-2(1H)-one](/img/structure/B11711605.png)
![(5E)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11711615.png)
![N-(2,1,3-benzothiadiazol-4-yl)-5-bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11711619.png)
![1-[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11711629.png)
